molecular formula C8H9N3O2 B13911397 5-(3-furylmethoxy)-1H-pyrazol-3-amine

5-(3-furylmethoxy)-1H-pyrazol-3-amine

Cat. No.: B13911397
M. Wt: 179.18 g/mol
InChI Key: IHNPUHXLPRZSNG-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- is a heterocyclic compound that features a pyrazole ring substituted with an amine group at the 3-position and a furanylmethoxy group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a furanylmethoxy-substituted reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-(furan-3-ylmethoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C8H9N3O2/c9-7-3-8(11-10-7)13-5-6-1-2-12-4-6/h1-4H,5H2,(H3,9,10,11)

InChI Key

IHNPUHXLPRZSNG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1COC2=NNC(=C2)N

Origin of Product

United States

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